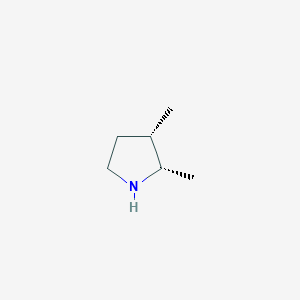
H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物H-甘氨酸-DL-青霉胺-甘氨酸-DL-精氨酸-甘氨酸-DL-天冬氨酸-DL-丝氨酸-DL-脯氨酸-DL-半胱氨酸-DL-丙氨酸-OH 是一种合成肽,由甘氨酸、青霉胺、精氨酸、天冬氨酸、丝氨酸、脯氨酸、半胱氨酸和丙氨酸组成。该肽序列以其在生物化学、药理学和材料科学等各个科学领域的潜在应用而著称。序列中同时存在D型和L型氨基酸会影响其结构特性和生物活性。
准备方法
合成路线和反应条件
H-甘氨酸-DL-青霉胺-甘氨酸-DL-精氨酸-甘氨酸-DL-天冬氨酸-DL-丝氨酸-DL-脯氨酸-DL-半胱氨酸-DL-丙氨酸-OH 的合成通常涉及固相肽合成(SPPS)。该方法允许将氨基酸依次添加到固定在固体树脂上的生长肽链上。该过程包括:
偶联反应: 使用HBTU(O-苯并三唑-N,N,N',N'-四甲基-脲-六氟磷酸盐)或DIC(N,N'-二异丙基碳二亚胺)等试剂活化每种氨基酸,并将其偶联到树脂结合的肽上。
脱保护: 使用TFA(三氟乙酸)去除氨基酸上的保护基团,以暴露反应性胺基团,以便进行后续偶联。
裂解: 使用裂解混合物(通常含有TFA、水和TIS(三异丙基硅烷)等清除剂)将完成的肽从树脂上裂解下来。
工业生产方法
对于工业规模生产,该过程使用自动化肽合成仪进行放大。这些机器可以处理更大数量的试剂和树脂,确保质量和产率的一致性。然后使用高效液相色谱法(HPLC)纯化肽,并通过质谱和氨基酸分析进行表征。
化学反应分析
反应类型
H-甘氨酸-DL-青霉胺-甘氨酸-DL-精氨酸-甘氨酸-DL-天冬氨酸-DL-丝氨酸-DL-脯氨酸-DL-半胱氨酸-DL-丙氨酸-OH: 可以进行各种化学反应,包括:
氧化: 半胱氨酸残基可以在氧化条件下形成二硫键,这可以稳定肽的结构。
还原: 可以使用DTT(二硫苏糖醇)或TCEP(三(2-羧乙基)膦)等还原剂将二硫键还原回游离巯基。
常用试剂和条件
氧化: 在温和条件下使用过氧化氢或碘。
还原: 在水性缓冲液中使用DTT或TCEP。
取代: 用于胺反应性修饰的NHS(N-羟基琥珀酰亚胺)酯。
形成的主要产物
二硫键连接的肽: 通过半胱氨酸残基的氧化形成。
修饰的肽: 由与各种官能团的取代反应产生。
科学研究应用
H-甘氨酸-DL-青霉胺-甘氨酸-DL-精氨酸-甘氨酸-DL-天冬氨酸-DL-丝氨酸-DL-脯氨酸-DL-半胱氨酸-DL-丙氨酸-OH: 在科学研究中具有多种应用:
生物化学: 用作研究蛋白质折叠和稳定性的模型肽。
药理学: 由于其与特定生物靶标相互作用的能力,对其作为治疗剂的潜力进行了研究。
材料科学: 用于开发具有独特机械和化学性能的基于肽的材料。
医学: 探索其在药物递送系统中的作用以及作为组织工程支架的作用。
作用机制
H-甘氨酸-DL-青霉胺-甘氨酸-DL-精氨酸-甘氨酸-DL-天冬氨酸-DL-丝氨酸-DL-脯氨酸-DL-半胱氨酸-DL-丙氨酸-OH 的生物活性主要通过与特定分子靶标(如整合素和酶)的相互作用介导。该肽可以结合到这些靶标,调节其活性,并影响细胞过程,如粘附、迁移和信号转导。D型氨基酸的存在可以增强稳定性和抵抗酶降解,延长其生物学效应。
相似化合物的比较
H-甘氨酸-DL-青霉胺-甘氨酸-DL-精氨酸-甘氨酸-DL-天冬氨酸-DL-丝氨酸-DL-脯氨酸-DL-半胱氨酸-DL-丙氨酸-OH: 可以与其他具有类似序列或官能团的肽进行比较:
H-甘氨酸-精氨酸-甘氨酸-天冬氨酸-丝氨酸-脯氨酸-OH: 一种更短的肽,具有类似的生物活性,但缺少青霉胺和半胱氨酸残基。
H-甘氨酸-精氨酸-丙氨酸-天冬氨酸-丝氨酸-脯氨酸-OH: 另一种变体,用丙氨酸代替甘氨酸,影响其结构特性。
H-精氨酸-甘氨酸-天冬氨酸-丝氨酸-OH: 一种四肽,以其在细胞粘附和信号传导中的作用而闻名。
H-甘氨酸-DL-青霉胺-甘氨酸-DL-精氨酸-甘氨酸-DL-天冬氨酸-DL-丝氨酸-DL-脯氨酸-DL-半胱氨酸-DL-丙氨酸-OH 中氨基酸的独特组合提供了独特的结构和功能特性,使其成为各种研究应用中的宝贵工具。
属性
IUPAC Name |
3-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[2-[[1-(1-carboxyethylamino)-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H59N13O14S2/c1-16(33(61)62)42-29(57)20(15-63)46-30(58)21-7-5-9-48(21)32(60)19(14-49)45-28(56)18(10-25(53)54)44-24(52)12-40-27(55)17(6-4-8-39-34(37)38)43-23(51)13-41-31(59)26(35(2,3)64)47-22(50)11-36/h16-21,26,49,63-64H,4-15,36H2,1-3H3,(H,40,55)(H,41,59)(H,42,57)(H,43,51)(H,44,52)(H,45,56)(H,46,58)(H,47,50)(H,53,54)(H,61,62)(H4,37,38,39) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHOMSJTGFXHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)(C)S)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59N13O14S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
950.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzenamine, 2-[(4-chlorophenoxy)methyl]-](/img/structure/B12107929.png)
![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)
![N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)






